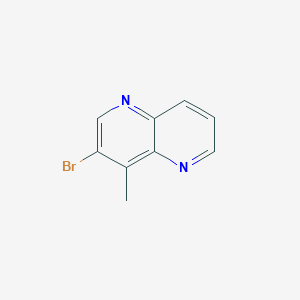

3-Bromo-4-methyl-1,5-naphthyridine

Description

Structural Classification and Isomeric Naphthyridines

Naphthyridines are classified based on the relative positions of the two nitrogen atoms in the fused pyridine (B92270) rings. researchgate.net There are six possible isomers of naphthyridine, each a structural isomer of the others. nih.gov These isomers are distinguished by the numerical prefixes indicating the locations of the nitrogen atoms.

The six isomeric forms of naphthyridine are:

1,5-Naphthyridine (B1222797) researchgate.net

1,6-Naphthyridine acs.org

1,7-Naphthyridine

1,8-Naphthyridine (B1210474) wikipedia.orgnih.gov

2,6-Naphthyridine

2,7-Naphthyridine

The table below details the different isomeric structures of naphthyridine.

| Isomer | Structure |

| 1,5-Naphthyridine | A fused pyridine ring system with nitrogen atoms at positions 1 and 5. |

| 1,6-Naphthyridine | A fused pyridine ring system with nitrogen atoms at positions 1 and 6. |

| 1,7-Naphthyridine | A fused pyridine ring system with nitrogen atoms at positions 1 and 7. |

| 1,8-Naphthyridine | A fused pyridine ring system with nitrogen atoms at positions 1 and 8. |

| 2,6-Naphthyridine | A fused pyridine ring system with nitrogen atoms at positions 2 and 6. |

| 2,7-Naphthyridine | A fused pyridine ring system with nitrogen atoms at positions 2 and 7. |

Historical Context and Evolution of Naphthyridine Chemistry

The history of naphthyridine chemistry dates back to the late 19th and early 20th centuries. The first derivative of a naphthyridine, a 1,8-naphthyridine, was synthesized in 1893 by Reissert. nih.gov Initially, these compounds were referred to by various names such as "pyridopyridines" and "benzodiazines". The name "naphthyridine" was proposed to highlight their analogy to naphthalene, containing two fused pyridine rings. nih.gov It wasn't until 1936 that "naphthyridines" became the indexed name in Chemical Abstracts. nih.gov

The first synthesis of an unsubstituted naphthyridine, specifically 1,5-naphthyridine, was reported in 1927 by Brobansky and Sucharda, who adapted the Skraup quinoline (B57606) synthesis using 3-aminopyridine (B143674). nih.gov The discovery of the antibacterial properties of nalidixic acid, a 1,8-naphthyridine derivative, in the 1960s significantly spurred interest and research into this class of compounds. digitallibrary.co.inwikipedia.org This led to the development of numerous synthetic methodologies and the exploration of their potential applications.

General Significance of the 1,5-Naphthyridine Scaffold in Synthetic Organic Chemistry

The 1,5-naphthyridine scaffold is a versatile building block in synthetic organic chemistry, primarily due to the wide range of biological activities exhibited by its derivatives. nih.govresearchgate.net This has led to the development of various synthetic strategies for its construction, including cyclization and cycloaddition reactions. mdpi.comnih.gov

Key synthetic methods for constructing the 1,5-naphthyridine core include:

Skraup Reaction: A classic method involving the reaction of 3-aminopyridine with glycerol (B35011), sulfuric acid, and an oxidizing agent. nih.govmdpi.com

Friedländer Annulation: The condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. mdpi.comacs.org

Gould-Jacobs Reaction: This involves the reaction of an aniline (B41778) with an ethoxymethylenemalonic ester, followed by cyclization. nih.gov

Hetero-Diels-Alder Reaction: A cycloaddition reaction that can be used to form the dihydronaphthyridine ring system. mdpi.commdpi.com

Cross-Coupling Reactions: Modern methods like the Stille and Suzuki couplings are employed to build substituted 1,5-naphthyridines. nih.govmdpi.com

The reactivity of the 1,5-naphthyridine ring system allows for further functionalization through electrophilic and nucleophilic substitutions, as well as oxidation and reduction reactions, making it a valuable scaffold for creating diverse molecular architectures. nih.govresearchgate.net

Positional Significance of Substituents in 3-Bromo-4-methyl-1,5-naphthyridine

The specific placement of the bromo and methyl groups at the 3 and 4 positions of the 1,5-naphthyridine core in "this compound" is crucial in determining its chemical reactivity and potential applications.

The Bromo Group at Position 3: The bromine atom at the C-3 position significantly influences the molecule's reactivity. Halogens, like bromine, are good leaving groups in nucleophilic substitution reactions. This allows for the introduction of various functional groups at this position. Furthermore, the bromine atom can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, providing a powerful tool for carbon-carbon and carbon-heteroatom bond formation. nih.gov

The Methyl Group at Position 4: The methyl group at the C-4 position can influence the electronic properties of the ring system through its electron-donating inductive effect. It can also provide a site for further chemical modification. For instance, the methyl group could potentially be oxidized or halogenated to introduce other functionalities. The steric bulk of the methyl group can also influence the regioselectivity of reactions occurring at adjacent positions.

The combination of a reactive bromo group and a modifying methyl group on the 1,5-naphthyridine scaffold makes this compound a valuable intermediate in the synthesis of more complex and potentially biologically active molecules. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-methyl-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c1-6-7(10)5-12-8-3-2-4-11-9(6)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSEBAXXCYHTKQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=C1Br)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 3 Bromo 4 Methyl 1,5 Naphthyridine

Direct Halogenation Protocols

Direct halogenation of a pre-formed 4-methyl-1,5-naphthyridine (B3057119) scaffold presents a straightforward approach to obtaining 3-Bromo-4-methyl-1,5-naphthyridine. This method hinges on the regioselectivity of the bromination reaction.

Regioselective Bromination of 4-Methyl-1,5-naphthyridine Precursors

The introduction of a bromine atom onto the 1,5-naphthyridine (B1222797) ring is an electrophilic aromatic substitution reaction. The position of bromination is directed by the electronic properties of the heterocyclic system and the existing substituents. In the case of 4-methyl-1,5-naphthyridine, the electron-donating nature of the methyl group and the electron-withdrawing effects of the nitrogen atoms influence the regioselectivity.

Bromination of 1,5-naphthyridine itself with bromine in acetic acid has been shown to yield 3-bromo-1,5-naphthyridine (B97392). nih.gov For the 4-methyl derivative, the electrophilic attack is anticipated at the C-3 position, which is activated by the para-positioned methyl group and is one of the more electron-rich positions in the pyridine (B92270) ring not adjacent to a ring fusion. The use of brominating agents like N-bromosuccinimide (NBS) is a common strategy for achieving regioselective bromination of heterocyclic compounds. nih.govmdpi.com Theoretical analyses and experimental results on similar aromatic systems suggest that the presence of a π-donor substituent, such as a methyl group, generally facilitates para-bromination. mdpi.com

Optimization of Reaction Parameters for Bromination Efficiency

The efficiency of the bromination reaction is highly dependent on several factors, including the choice of brominating agent, solvent, temperature, and reaction time. For the bromination of 4-methyl-1,5-naphthyridine, a systematic optimization of these parameters is crucial to maximize the yield of the desired 3-bromo isomer and minimize the formation of byproducts.

Commonly employed brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). The choice between these can influence the selectivity and reactivity of the reaction. nih.govmdpi.com Solvents such as acetonitrile, dichloromethane, and acetic acid are frequently used. nih.govmdpi.com The reaction temperature is another critical parameter to control, with lower temperatures often favoring higher regioselectivity.

Table 1: Optimization Parameters for Direct Bromination

| Parameter | Variation | Expected Outcome on Efficiency |

|---|---|---|

| Brominating Agent | Br₂, NBS | NBS may offer higher regioselectivity and milder reaction conditions. |

| Solvent | Acetonitrile, Dichloromethane, Acetic Acid | Solvent polarity can influence reaction rate and selectivity. |

| Temperature | 0°C to Room Temperature | Lower temperatures can enhance regioselectivity. |

| Reaction Time | 1 to 24 hours | Monitoring the reaction is key to prevent over-bromination or degradation. |

De Novo Synthesis of the 1,5-Naphthyridine Core Bearing Bromine and Methyl Groups

An alternative to direct halogenation is the construction of the 1,5-naphthyridine ring system with the bromo and methyl substituents already incorporated in the starting materials. The modified Skraup reaction is a powerful tool for this purpose.

Modified Skraup Reaction Approaches

The Skraup reaction and its modifications are classic methods for synthesizing quinolines and related nitrogen-containing heterocycles, including 1,5-naphthyridines. numberanalytics.comwikipedia.org The reaction typically involves the condensation of an aromatic amine with glycerol (B35011), an acid catalyst, and an oxidizing agent. numberanalytics.com

To synthesize this compound via a Skraup-type reaction, a suitably substituted 3-aminopyridine (B143674) is required as the key precursor. The ideal starting material would be 3-amino-5-bromo-4-methylpyridine. However, the synthesis of this specific precursor can be challenging. A more common approach involves using a more readily available substituted 3-aminopyridine and introducing the necessary functionalities during the reaction sequence.

For instance, the Skraup reaction of 3-aminopyridine derivatives with α,β-unsaturated aldehydes or ketones, generated in situ from glycerol or other sources, leads to the formation of the 1,5-naphthyridine skeleton. mdpi.com A modified approach using methyl vinyl ketone has been employed to prepare 4-methylbenzo[c] mdpi.comchemicalbook.comnaphthyridine, demonstrating the feasibility of incorporating a methyl group at the 4-position. mdpi.com To obtain the target molecule, one could envision a reaction between a 3-aminopyridine bearing a bromine atom and a carbonyl compound that provides the methyl group at the correct position. The synthesis of 3-bromo-4-methylpyridine (B15001) from 4-methyl-3-aminopyridine has been reported, providing a potential precursor for a subsequent amination to a diaminopyridine needed for a Skraup-type cyclization. chemicalbook.comgoogle.com

Table 2: Key Precursors for Modified Skraup Reaction

| Precursor 1 | Precursor 2 (or in situ generated) | Resulting Moiety |

|---|---|---|

| Substituted 3-Aminopyridine | Glycerol (forms acrolein) | Forms the second pyridine ring |

| 3-Amino-5-bromopyridine | Crotonaldehyde | Introduces the methyl group at C-4 |

| 3-Amino-4-methylpyridine | Bromomalondialdehyde | Introduces the bromo group at C-3 |

The cyclization step in the Skraup reaction is facilitated by a strong acid, typically sulfuric acid, which acts as both a catalyst and a dehydrating agent. numberanalytics.com The choice and concentration of the acid can significantly impact the reaction yield and the potential for side reactions.

Table 3: Catalytic Systems and Oxidants in Skraup-type Synthesis

| Component | Examples | Role in the Reaction |

|---|---|---|

| Acid Catalyst | Sulfuric Acid (H₂SO₄) | Facilitates dehydration and cyclization. |

| Oxidizing Agent | Nitrobenzene, Arsenic Pentoxide (As₂O₅), Iodine (I₂), Manganese Dioxide (MnO₂), m-Nitrobenzenesulfonic acid sodium salt | Aromatization of the dihydro-naphthyridine intermediate. |

Friedländer Reaction Adaptations for Naphthyridine Scaffold Construction

The Friedländer synthesis is a classical and highly effective method for constructing quinoline (B57606) and naphthyridine rings. The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a reactive methylene (B1212753) group adjacent to a carbonyl). wikipedia.org This process, which can be catalyzed by acids or bases, proceeds via an initial aldol (B89426) condensation or Schiff base formation, followed by cyclization and dehydration to form the aromatic heterocyclic system. wikipedia.org

This methodology is readily adaptable for the synthesis of the 1,5-naphthyridine scaffold, typically starting from a 3-aminopyridine derivative. nih.govmdpi.comnih.gov For the specific synthesis of this compound, a plausible adaptation would involve the reaction of 3-aminopyridine with a suitably substituted carbonyl compound, such as 2-bromo-3-pentanone, or an equivalent reactant that introduces the bromo and methyl groups at the desired positions. Alternatively, a substituted aminopyridine could be employed. The reaction is versatile, and various catalysts, including Lewis acids and ionic liquids, have been used to promote the cyclization. wikipedia.orgresearchgate.net

Two primary mechanistic pathways are proposed for the Friedländer reaction. The first involves an initial aldol reaction between the reactants, followed by dehydration and subsequent cyclization via imine formation. The second pathway begins with the formation of a Schiff base between the amino group and the carbonyl compound, which then undergoes an intramolecular aldol-type condensation to form the final product. wikipedia.org

Table 1: Examples of Friedländer and Related Cyclization Reactions for Naphthyridine Synthesis

| Starting Materials | Product | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| 3-Aminopyridine, Acetylacetone | 2,4-Dimethyl-1,5-naphthyridine | L-proline, 80 °C | 92% | nih.gov |

| 3-Aminoquinaldehyde, 2-Acetylpyridine | 2-(Pyridin-2-yl)benzo[b] nih.govsphinxsai.comnaphthyridine | NaOH, Ethanol | - | mdpi.com, nih.gov |

| 2-Aminonicotinaldehyde, Acetone | 2-Methyl-1,8-naphthyridine | Choline (B1196258) Hydroxide (B78521) (ChOH), H₂O, 50 °C | 99% | acs.org, acs.org |

| 2-Aminonicotinaldehyde, Various Ketones | Substituted 1,8-naphthyridines | Water, KOH | Moderate to Good | acs.org |

Aza-Diels-Alder and Povarov Cycloaddition Methodologies

The aza-Diels-Alder reaction, a powerful tool in heterocyclic synthesis, involves the [4+2] cycloaddition of an imine (the aza-diene) with an alkene or alkyne (the dienophile). The Povarov reaction is a specific and widely used variant of the aza-Diels-Alder reaction for synthesizing tetrahydroquinoline and, by extension, tetrahydro-naphthyridine derivatives. nih.govmdpi.com This reaction typically involves the Lewis acid-catalyzed reaction of an aromatic amine, an aldehyde (which together form an imine in situ), and an alkene. nih.gov

For the construction of the 1,5-naphthyridine skeleton, a 3-aminopyridine derivative serves as the aromatic amine component. nih.govnih.gov The reaction proceeds through the formation of an N-(3-pyridyl)aldimine, which then undergoes a [4+2] cycloaddition with an alkene. This process creates a tetrahydro-1,5-naphthyridine ring system, often with high regio- and stereoselectivity. nih.gov Subsequent dehydrogenation or aromatization of the resulting tetrahydro-derivative yields the final aromatic 1,5-naphthyridine. nih.govmdpi.com The versatility of this method allows for the introduction of various substituents based on the choice of aldehyde and alkene starting materials. nih.gov

Table 2: Examples of Aza-Diels-Alder/Povarov Reactions for Naphthyridine Synthesis

| Imine Source | Dienophile | Product Type | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| 3-Aminopyridine, Aldehydes | Styrenes | Tetrahydro-1,5-naphthyridines | Lewis Acid | nih.gov |

| N-(3-Pyridyl)aldimines | Indene | Tetrahydroindeno nih.govsphinxsai.comnaphthyridines | BF₃·Et₂O, Chloroform | mdpi.com, nih.gov |

| 3-Aminopyridine, Aldehydes | Functionalized Alkenes | Fused Tetrahydro nih.govsphinxsai.comnaphthyridines | BF₃·Et₂O, Refluxing Chloroform | nih.gov |

| Aldimines, Unsaturated Aldehydes | Intramolecular Cycloaddition | Fused Tetrahydro nih.govsphinxsai.comnaphthyridines | Lewis Acid | mdpi.com |

Palladium-Mediated Cyclization Reactions

Palladium catalysis offers a powerful and versatile platform for the synthesis of heterocyclic compounds, including 1,5-naphthyridines. These methods often involve cross-coupling reactions to construct a key bond, followed by a cyclization step to form the heterocyclic ring. nih.govmdpi.com

One prominent strategy is the intramolecular Heck reaction, where a palladium catalyst facilitates the cyclization of a molecule containing both a vinyl or aryl halide and an appropriately positioned alkene. nih.gov For instance, a 3-aminopyridine can be acylated with an acrylic acid derivative, and the resulting intermediate can undergo a palladium-catalyzed intramolecular cyclization to form a 1,5-naphthyridinone. mdpi.com Similarly, Stille cross-coupling reactions can be employed to build precursors for cyclization. nih.govmdpi.com

Another innovative approach is the palladium-catalyzed amidation of ortho-carbonyl-substituted aryl halides. This method serves as an alternative to the traditional Friedländer condensation and involves coupling an o-haloaryl ketone or aldehyde with a primary or secondary amide in the presence of a palladium catalyst to directly form naphthyridinones and quinolinones. nih.gov These palladium-mediated reactions are valued for their functional group tolerance and efficiency in constructing complex heterocyclic systems. mdpi.comresearchgate.net

Table 3: Examples of Palladium-Mediated Reactions for Naphthyridine Synthesis

| Reaction Type | Substrates | Product | Catalyst System | Reference |

|---|---|---|---|---|

| Heck Reaction/Cyclization | 2-Bromo-6-fluoropyridin-3-amine, Methyl acrylate | 1,5-Naphthyridinone derivative | Pd(OAc)₂, PBu₃ | mdpi.com |

| Buchwald-Hartwig Amination | Halogenated 1,5-naphthyridine, Amines | Amino-1,5-naphthyridines | Palladium, XantPhos | nih.gov |

| Suzuki Cross-Coupling | 3-Bromo-1,5-naphthyridine, Boronic acids | 3-Aryl-1,5-naphthyridines | Palladium catalyst | nih.gov |

| Catalyzed Amidation | o-Carbonyl-substituted aryl halide, Amide | Naphthyridinone | Palladium catalyst | nih.gov |

Sustainable and Advanced Synthetic Methodologies

Microwave-Assisted Synthesis of Brominated and Methylated Naphthyridines

Microwave-assisted synthesis has emerged as a significant tool in modern organic chemistry, offering dramatic reductions in reaction times, increased product yields, and often improved product purity compared to conventional heating methods. sphinxsai.comresearchgate.netnih.gov The application of microwave irradiation is particularly beneficial for the synthesis of heterocyclic compounds like naphthyridines, accelerating key steps such as cyclization and substitution reactions. nih.govsphinxsai.com

For the synthesis of brominated and methylated naphthyridines, microwave heating can be applied to various stages. For example, the Friedländer condensation or Povarov cycloaddition to form the core ring can be significantly expedited. nih.gov Furthermore, nucleophilic aromatic substitution (SNAr) reactions on halogenated naphthyridine precursors are efficiently promoted by microwave energy. nih.gov A chlorinated or brominated 1,5-naphthyridine can be reacted with various nucleophiles under microwave irradiation to rapidly generate a library of substituted analogues. nih.gov This efficiency makes microwave-assisted synthesis a highly attractive method for the rapid preparation of compounds like this compound, either by accelerating the ring formation or by facilitating the introduction of substituents onto the core structure.

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Synthesis of Pyrimidines | 5-8 hours | 3-6 minutes | Noted | researchgate.net |

| Synthesis of 1,7-Naphthyridine | - | 8 minutes (reflux) | Faster, Higher Yield | sphinxsai.com |

| Synthesis of Pyrimido[4,5-b] nih.govnih.govnaphthyridin-4(3H)-ones | - | Microwave Irradiation | Efficient | nih.gov |

| Nucleophilic Substitution on Naphthyridines | - | Microwave-assisted | - | nih.gov |

Green Chemistry Principles in 1,5-Naphthyridine Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of 1,5-naphthyridines, several green strategies have been successfully implemented, providing more sustainable alternatives to traditional methods.

A key development is the use of water as a reaction solvent, replacing volatile and often toxic organic solvents. acs.orgrsc.org The Friedländer reaction for synthesizing 1,8-naphthyridines, a close isomer of the 1,5-scaffold, has been successfully performed in water, sometimes with the aid of a biocompatible and inexpensive ionic liquid catalyst like choline hydroxide (ChOH). acs.orgacs.org This approach not only minimizes environmental pollution but can also simplify product isolation and lead to excellent yields. acs.org

The use of microwave irradiation, as discussed previously, is also a tenet of green chemistry due to its energy efficiency and reduction in reaction times and solvent use. sphinxsai.com Additionally, the development of catalyst systems that can be recovered and reused, and the use of biocatalysis, such as whole-cell bioconversions for specific transformations like N-oxidation, represent further advances in the green synthesis of 1,5-naphthyridine derivatives. nih.gov These approaches collectively contribute to making the synthesis of complex pharmaceutical scaffolds more environmentally benign.

Chemical Reactivity and Derivatization of 3 Bromo 4 Methyl 1,5 Naphthyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) on the 1,5-naphthyridine (B1222797) ring system is a fundamental process for its derivatization. The electron-withdrawing nature of the two nitrogen atoms in the bicyclic system renders the ring electron-deficient, thereby facilitating the attack of nucleophiles.

Displacement of the Bromine Moiety by Various Nucleophiles

The bromine atom at the C-3 position of 3-Bromo-4-methyl-1,5-naphthyridine serves as a leaving group that can be displaced by a variety of strong nucleophiles. This substitution typically proceeds through an addition-elimination mechanism. While specific studies on this exact molecule are not prevalent in publicly available literature, the reactivity can be inferred from studies on analogous 3-bromo-1,5-naphthyridine (B97392) and 3-halopyridine systems. researchgate.net

Common nucleophiles that are expected to displace the bromide include alkoxides, thiolates, and amines. For instance, reactions with sodium methoxide (B1231860) would yield 3-methoxy-4-methyl-1,5-naphthyridine, while reaction with sodium thiophenoxide would produce the corresponding 3-phenylthio derivative. Amination reactions, using primary or secondary amines, are also feasible, often requiring elevated temperatures to proceed at a reasonable rate. nih.gov The reaction of 3-bromo-1,5-naphthyridine derivatives with potassium amide in liquid ammonia (B1221849) has been shown to produce amino-substituted naphthyridines. researchgate.net

Illustrative Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Methoxide | Sodium Methoxide (NaOMe) | 3-Methoxy-4-methyl-1,5-naphthyridine |

| Ethoxide | Sodium Ethoxide (NaOEt) | 3-Ethoxy-4-methyl-1,5-naphthyridine |

| Phenoxide | Sodium Phenoxide (NaOPh) | 3-Phenoxy-4-methyl-1,5-naphthyridine |

| Thiophenoxide | Sodium Thiophenoxide (NaSPh) | 3-(Phenylthio)-4-methyl-1,5-naphthyridine |

| Piperidine | Piperidine | 3-(Piperidin-1-yl)-4-methyl-1,5-naphthyridine |

| Morpholine | Morpholine | 3-(Morpholin-4-yl)-4-methyl-1,5-naphthyridine |

Regioselectivity and Scope of Nucleophilic Substitutions

In the pyridine (B92270) ring, nucleophilic substitution is most favorable at the C-2 (ortho) and C-4 (para) positions relative to the nitrogen atom, as these positions are most activated by the electron-withdrawing heteroatom. chemistry-online.comyoutube.com The C-3 position, being meta to the N-1 nitrogen and ortho to the N-5 nitrogen, is generally less reactive towards nucleophilic attack compared to the C-2 or C-4 positions in a simple pyridine system. chemistry-online.com However, the presence of a good leaving group like bromine allows the substitution to occur. youtube.com

The methyl group at the C-4 position exerts a mild electron-donating effect, which could slightly decrease the electrophilicity of the ring and potentially slow down the rate of substitution compared to an unsubstituted analogue. The reaction's scope is broad, accommodating a range of nucleophiles, though stronger nucleophiles are generally required. The reaction conditions, such as solvent and temperature, play a crucial role in the success of these transformations.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for such transformations. The carbon-bromine bond can be activated by palladium catalysts, enabling coupling with a wide array of partners.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is highly applicable to heteroaryl bromides, including those of the naphthyridine family. The coupling of this compound with various aryl or heteroaryl boronic acids or their esters would provide access to a diverse range of 3-aryl-4-methyl-1,5-naphthyridines.

Typical conditions involve a palladium(0) catalyst, which can be generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, and a phosphine (B1218219) ligand. A base, such as sodium carbonate, potassium carbonate, or potassium phosphate, is essential for the activation of the boronic acid. wikipedia.org The reaction tolerates a wide variety of functional groups on the coupling partner, making it a robust method for late-stage diversification. nih.gov

Illustrative Suzuki-Miyaura Coupling Reactions

| Boronic Acid/Ester | Catalyst/Ligand | Base | Expected Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-Methyl-3-phenyl-1,5-naphthyridine |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 3-(4-Methoxyphenyl)-4-methyl-1,5-naphthyridine |

| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 4-Methyl-3-(thiophen-2-yl)-1,5-naphthyridine |

| Pyridine-3-boronic acid | CataCXium A Pd G3 | K₂CO₃ | 4-Methyl-3-(pyridin-3-yl)-1,5-naphthyridine |

Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling reaction enables the formation of a C-C bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. organic-chemistry.orgyoutube.com this compound is a suitable electrophile for this transformation, leading to the synthesis of 3-alkynyl-4-methyl-1,5-naphthyridine derivatives.

The reaction mechanism involves the formation of a copper acetylide species, which then undergoes transmetalation to the palladium center. The reactivity of the halide in Sonogashira couplings generally follows the trend I > Br > Cl > F. wikipedia.org Therefore, the bromo substituent on the naphthyridine ring is sufficiently reactive for this coupling under standard conditions.

Illustrative Sonogashira Coupling Reactions

| Terminal Alkyne | Catalyst System | Base | Expected Product |

|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (B128534) (Et₃N) | 4-Methyl-3-(phenylethynyl)-1,5-naphthyridine |

| Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | Diisopropylamine (DIPA) | 4-Methyl-3-((trimethylsilyl)ethynyl)-1,5-naphthyridine |

| 1-Heptyne | Pd(OAc)₂ / PPh₃ / CuI | Piperidine | 3-(Hept-1-yn-1-yl)-4-methyl-1,5-naphthyridine |

| 3-Ethynylpyridine | Pd(CF₃COO)₂ / PPh₃ / CuI | Triethylamine (Et₃N) | 3-((Pyridin-3-yl)ethynyl)-4-methyl-1,5-naphthyridine |

Heck Coupling Reactions

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction provides a direct method for the vinylation of the 1,5-naphthyridine core at the C-3 position. The reaction of this compound with various alkenes, such as acrylates, styrenes, or other vinyl compounds, would yield the corresponding 3-vinyl-4-methyl-1,5-naphthyridine derivatives. nrochemistry.com

The Heck reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand (though ligand-free systems exist), and a base, such as triethylamine or potassium carbonate, to neutralize the hydrogen halide formed during the reaction. libretexts.org A key feature of the Heck reaction is its stereoselectivity, generally leading to the formation of the trans-substituted alkene product. organic-chemistry.org

Illustrative Heck Coupling Reactions

| Alkene | Catalyst/Ligand | Base | Expected Product (trans isomer) |

|---|---|---|---|

| Styrene | Pd(OAc)₂ | Triethylamine (Et₃N) | 3-(2-Phenylvinyl)-4-methyl-1,5-naphthyridine |

| Ethyl acrylate | Pd(OAc)₂ / P(o-tolyl)₃ | K₂CO₃ | Ethyl 3-(4-methyl-1,5-naphthyridin-3-yl)acrylate |

| 1-Octene | PdCl₂(PPh₃)₂ | NaOAc | 3-(Oct-1-en-1-yl)-4-methyl-1,5-naphthyridine |

| 4-Vinylpyridine | Pd(OAc)₂ | Triethylamine (Et₃N) | 3-(2-(Pyridin-4-yl)vinyl)-4-methyl-1,5-naphthyridine |

Stille Coupling Reactions

The bromine atom at the C3 position of this compound serves as a key handle for palladium-catalyzed Stille cross-coupling reactions, enabling the formation of new carbon-carbon bonds. This reaction is a powerful tool for the derivatization of the naphthyridine core. The general mechanism of the Stille reaction involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organotin reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium catalyst. wikipedia.org

While specific studies on this compound are not extensively documented, the reactivity can be inferred from studies on similar halo-substituted naphthyridines and other nitrogen-containing heterocycles. For instance, Stille coupling has been successfully employed in the synthesis of 1,5-naphthyridine-based ligands by reacting chloro-1,5-naphthyridines with organotin compounds. acs.org In these reactions, a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is typically used.

The choice of reaction conditions, including the palladium source, ligands, and solvent, can influence the efficiency of the coupling. The reactivity of the organotin reagent (R-Sn(Alkyl)₃) is also a critical factor, with sp²-hybridized groups like vinyl and aryl moieties being commonly used. wikipedia.org The presence of the methyl group at the C4 position and the nitrogen atoms in the naphthyridine ring can modulate the electronic properties of the C-Br bond, potentially influencing the rate of oxidative addition.

Table 1: Representative Conditions for Stille Coupling on Halo-N-Heterocycles

| Catalyst | Ligand | Stannane | Solvent | Temperature | Reference |

| Pd(PPh₃)₄ | PPh₃ | Aryl-SnBu₃ | Toluene | 80-110 °C | nih.gov |

| Pd₂(dba)₃ | P(o-Tol)₃ | Heteroaryl-SnBu₃ | DMF | Room Temp - 65 °C | |

| PdCl₂(PPh₃)₂/CuI | PPh₃ | Alkynyl-SnBu₃ | Toluene/Et₃N | Room Temp | nih.gov |

This table presents generalized conditions and may require optimization for this compound.

Other Coupling Reactions (e.g., C-N, C-O cross-coupling)

Beyond C-C bond formation, the bromine atom of this compound is amenable to other important palladium-catalyzed cross-coupling reactions, such as C-N and C-O bond-forming reactions. These transformations are crucial for introducing nitrogen- and oxygen-based functional groups, which are prevalent in biologically active molecules.

C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination allows for the synthesis of arylamines from aryl halides. In the context of this compound, this reaction would involve coupling with a primary or secondary amine in the presence of a palladium catalyst and a suitable phosphine ligand. nih.gov This method is highly versatile, accommodating a wide range of amine coupling partners. nih.gov The reaction typically requires a base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), to facilitate the catalytic cycle. nih.gov

C-O Cross-Coupling

Similarly, C-O cross-coupling reactions can be used to introduce alkoxy or aryloxy groups. These reactions typically involve the coupling of the bromo-naphthyridine with an alcohol or a phenol. Palladium-based catalytic systems, often employing specialized ligands, are used to promote this transformation.

Nucleophilic Aromatic Substitution (SₙAr)

In addition to palladium-catalyzed reactions, the electron-deficient nature of the naphthyridine ring can facilitate nucleophilic aromatic substitution (SₙAr) reactions, particularly with strong nucleophiles. The bromine atom can be displaced by amines or alkoxides, often requiring elevated temperatures. For example, amination of brominated 1,5-naphthyridine intermediates has been achieved using amines in the presence of a base like cesium carbonate at high temperatures. nih.gov

Electrophilic Substitution Reactions on the Naphthyridine Ring System

The 1,5-naphthyridine ring system is generally considered electron-deficient due to the presence of the two electronegative nitrogen atoms. This deactivation makes electrophilic aromatic substitution (SₑAr) more challenging compared to benzene (B151609). The reactivity of the 1,5-naphthyridine ring is often compared to that of quinoline (B57606). nih.gov

In the case of this compound, the existing substituents will direct any potential electrophilic attack. The bromine atom is a deactivating ortho-, para-director, while the methyl group is an activating ortho-, para-director. The nitrogen atoms strongly deactivate the positions alpha and gamma to them. Therefore, electrophilic attack is most likely to occur at the positions least deactivated by the ring nitrogens and influenced by the directing effects of the bromo and methyl groups.

Studies on related benzonaphthyridines have shown that nitration with a mixture of nitric and sulfuric acid occurs on the benzene ring, indicating the higher reactivity of the carbocyclic ring over the deactivated heterocyclic portion. mdpi.comnih.gov Bromination of some benzonaphthyridines has been observed to occur at the β-position of the pyridine ring. nih.gov For this compound, further electrophilic substitution would likely be difficult and may require harsh reaction conditions.

Functional Group Transformations at the Methyl Moiety

The methyl group at the C4 position of this compound is a site for various functional group transformations, providing another avenue for derivatization.

Oxidation of the Methyl Group

One of the most common transformations is the oxidation of the benzylic-like methyl group to a carboxylic acid. This can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. libretexts.orgyoutube.comcsbsju.edu This reaction requires the presence of at least one hydrogen atom on the carbon attached to the aromatic ring. libretexts.orgcsbsju.edu The resulting carboxylic acid can then serve as a precursor for the synthesis of amides, esters, and other functional groups.

Halogenation of the Methyl Group

The methyl group can also undergo free-radical halogenation, typically at the benzylic position. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator can introduce a bromine atom to form a bromomethyl derivative. mdpi.com This brominated intermediate is a versatile synthon that can be used in subsequent nucleophilic substitution reactions to introduce a variety of functional groups.

Table 2: Potential Transformations of the Methyl Group

| Reaction | Reagent | Product |

| Oxidation | KMnO₄, H⁺ | 3-Bromo-1,5-naphthyridine-4-carboxylic acid |

| Bromination | NBS, initiator | 3-Bromo-4-(bromomethyl)-1,5-naphthyridine |

Oxidation and Reduction Pathways of the Naphthyridine Ring

The 1,5-naphthyridine ring itself can undergo oxidation and reduction reactions, altering the electronic and structural properties of the molecule.

Oxidation

Oxidation of the 1,5-naphthyridine ring typically leads to the formation of N-oxides. mdpi.com This can be achieved using peracids such as meta-chloroperoxybenzoic acid (m-CPBA). The formation of an N-oxide can activate the ring for further nucleophilic substitution reactions at the positions alpha and gamma to the nitrogen. mdpi.com

Reduction

The 1,5-naphthyridine ring can be reduced to form tetrahydro-1,5-naphthyridines. This is commonly achieved through catalytic hydrogenation using catalysts such as platinum oxide (PtO₂) or through transfer hydrogenation. nih.gov These reduced naphthyridine scaffolds can exhibit different biological activities and provide opportunities for further functionalization, such as N-alkylation of the saturated pyridine ring. nih.gov The resulting tetrahydro-1,5-naphthyridines can often be re-aromatized to the parent naphthyridine through oxidation. mdpi.com

Formation of Heterobimetallic and Metal Complexes

The nitrogen atoms of the 1,5-naphthyridine ring possess lone pairs of electrons that can coordinate to metal centers, making 1,5-naphthyridine derivatives effective ligands in coordination chemistry. nih.govmdpi.comnih.gov The two nitrogen atoms are positioned in a way that can allow for the formation of chelate rings with a single metal center or act as a bridging ligand between two metal centers, leading to the formation of bimetallic or polymetallic complexes.

The synthesis of ruthenium(II) complexes with ligands derived from 1,5-naphthyridine has been reported, highlighting their potential in the development of new catalysts and materials with interesting photophysical properties. acs.org The specific substitution pattern of this compound can influence the electronic properties of the nitrogen atoms and, consequently, the stability and reactivity of the resulting metal complexes.

Furthermore, the design of heteroditopic ligands, where different coordinating moieties are present in the same molecule, allows for the stepwise assembly of heterobimetallic complexes. nih.govnih.gov By incorporating another ligand site through modification of the 3-bromo or 4-methyl position, this compound could serve as a scaffold for creating ligands capable of binding two different metal ions in close proximity.

Spectroscopic and Advanced Characterization of 3 Bromo 4 Methyl 1,5 Naphthyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 3-Bromo-4-methyl-1,5-naphthyridine derivatives, offering precise information about the atomic arrangement within the molecule.

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms in this compound.

In the ¹H NMR spectrum of this compound, the methyl group protons typically appear as a singlet in the upfield region. The aromatic protons of the naphthyridine core resonate at lower fields, with their specific chemical shifts and coupling patterns being indicative of their positions on the bicyclic system. For instance, a study on related 1,5-naphthyridine (B1222797) derivatives reported the methyl group signal at approximately 2.8 ppm and aromatic protons in the range of 7.5 to 9.0 ppm.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of each carbon atom. The carbon of the methyl group resonates in the aliphatic region, while the carbons of the naphthyridine ring, including the bromine-substituted carbon, appear in the aromatic region. The C-Br carbon's chemical shift is influenced by the strong deshielding effect of the bromine atom.

¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| CH₃ | ~2.8 (s) | Not available |

| Aromatic H | 7.5 - 9.0 (m) | Not available |

| C-Br | Not applicable | Not available |

| Aromatic C | Not applicable | Not available |

Note: Specific chemical shift values can vary depending on the solvent and the specific derivative being analyzed. The table presents typical ranges observed for this class of compounds.

Two-dimensional NMR techniques are indispensable for unambiguously assigning the signals observed in 1D NMR spectra and for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent aromatic protons, helping to trace the proton sequence around the naphthyridine rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. For example, the signal of the methyl protons would show a cross-peak with the signal of the methyl carbon.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key expected absorptions include:

C-H stretching vibrations: Aromatic C-H stretching bands are typically observed in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the methyl group would appear around 2950-2850 cm⁻¹.

C=C and C=N stretching vibrations: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the naphthyridine ring system would give rise to a series of sharp bands in the 1600-1400 cm⁻¹ region.

C-Br stretching vibration: The carbon-bromine stretching frequency is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2950 - 2850 |

| C=C and C=N Stretch | 1600 - 1400 |

| C-Br Stretch | 600 - 500 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques used in mass spectrometry. The resulting mass spectra show the fragmentation of the molecular ion, providing valuable structural information.

In the mass spectrum of this compound, key fragmentation pathways would likely involve:

Loss of a bromine radical (•Br): This would lead to a significant fragment ion at [M-79]⁺ and [M-81]⁺.

Loss of a methyl radical (•CH₃): This would result in a fragment ion at [M-15]⁺.

Cleavage of the naphthyridine ring: Subsequent fragmentation of the bicyclic system can lead to various smaller charged fragments.

The analysis of these fragmentation patterns, in conjunction with the exact mass measurement from HRMS, provides conclusive evidence for the structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy is a important technique for probing the electronic structure of this compound derivatives. The absorption of UV and visible light by these molecules promotes electrons from lower energy molecular orbitals to higher energy ones, providing insights into the electronic transitions within the molecule. The UV-Vis spectra of 1,5-naphthyridine and its derivatives are typically characterized by absorption bands corresponding to π→π* transitions.

In a study on 4,8-substituted 1,5-naphthyridines, the parent compounds exhibited lowest energy absorption bands with maximum absorption wavelengths (λmax) in the range of 294–320 nm. rsc.org These transitions are attributed to the π-electron system of the naphthyridine core. The introduction of substituents, such as the bromo and methyl groups in this compound, is expected to modulate these electronic transitions. The methyl group, being an electron-donating group, and the bromo group, with its electron-withdrawing and lone pair delocalization effects, will influence the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the absorption bands.

For instance, in novel pyrrolo[1',5'-a]-1,8-naphthyridine derivatives, the electronic absorption spectra showed a main absorption band around 390 nm, which was assigned to a π→π* transition and supported by density functional theory (DFT) calculations. ias.ac.in While a different naphthyridine isomer, this highlights the characteristic electronic transitions in such heterocyclic systems. The specific λmax for this compound would provide valuable information on its electronic properties.

Table 1: Representative UV-Vis Absorption Data for Substituted Naphthyridines

| Compound | Substituents | λmax (nm) | Solvent | Reference |

|---|---|---|---|---|

| 4,8-Substituted 1,5-naphthyridines | Various aryl groups | 294-320 | Dichloromethane | rsc.org |

This table presents data for related substituted naphthyridine compounds to illustrate the typical range of absorption maxima.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, studies on related substituted 1,5-naphthyridines offer significant insights into the expected molecular architecture.

For example, the crystal structures of several 4,8-substituted 1,5-naphthyridines have been determined. rsc.org These studies revealed that the 1,5-naphthyridine core is planar, as expected for an aromatic system. The substituents at the 4 and 8 positions influence the crystal packing through various intermolecular interactions, such as π-π stacking and hydrogen bonding.

In the absence of a direct structure, we can consider the crystallographic data of a related compound, 4,8-dibromo-1,5-naphthyridine (B11799114), which is a precursor in the synthesis of many derivatives. rsc.org The analysis of its crystal structure would reveal the influence of the two bromine atoms on the solid-state packing, which would be comparable to the single bromo-substituent in this compound. The introduction of the methyl group at the 4-position would further influence the steric and electronic environment, affecting the planarity of the ring system and the nature of intermolecular contacts.

A detailed crystallographic analysis of this compound would provide precise measurements of the C-Br bond length and the geometry around the substituted pyridine (B92270) ring, offering valuable data for computational modeling and understanding its reactivity.

Advanced Analytical Techniques for Elucidating Structure and Reactivity

Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox properties of chemical species. By measuring the current that develops in an electrochemical cell under conditions where the voltage is swept back and forth, one can determine the reduction and oxidation potentials of a molecule. For this compound, cyclic voltammetry would provide crucial information about its ability to accept or donate electrons.

The 1,5-naphthyridine core is an electron-deficient system, and its redox behavior can be tuned by the introduction of substituents. The electron-withdrawing bromo group at the 3-position is expected to make the reduction of the naphthyridine ring more favorable (i.e., occur at a less negative potential). Conversely, the electron-donating methyl group at the 4-position would have an opposing effect, making reduction slightly more difficult.

In a study of dinuclear Ru(II) complexes bridged by 1,5-naphthyridine-based ligands, the electrochemical properties were investigated to evaluate the communication between the metal centers through the naphthyridine linker. acs.org The comproportionation constant, a measure of the stability of the mixed-valence state, indicated that the 1,5-naphthyridine linker facilitates electronic communication, though less efficiently than a pyrazine (B50134) linker. acs.org This demonstrates the ability of the 1,5-naphthyridine system to participate in redox processes.

A cyclic voltammogram of this compound would likely exhibit one or more reduction waves corresponding to the stepwise addition of electrons to the π-system of the naphthyridine ring. The precise potentials of these redox events would be a quantitative measure of the influence of the bromo and methyl substituents on the electronic structure of the molecule.

Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of specific atomic nuclei, most commonly 57Fe. It provides valuable information about the oxidation state, spin state, and coordination geometry of iron in a complex. While there are no specific reports on Mössbauer spectroscopy of iron complexes with this compound, data from related iron-naphthyridine complexes can be used to predict the expected spectral features.

In a study of iron(II) complexes with 1,8-naphthyridine (B1210474) (napy) and 2,7-dimethyl-1,8-naphthyridine, Mössbauer spectroscopy was used to characterize the coordination environment of the iron center. tandfonline.comtandfonline.com The isomer shift (δ) and quadrupole splitting (ΔEQ) are the two primary parameters obtained from a Mössbauer spectrum. The isomer shift is sensitive to the s-electron density at the nucleus and thus reflects the oxidation and spin state of the iron, while the quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field and provides information about the symmetry of the coordination sphere.

For the Fe(napy)42 complex, the isomer shift was found to be +1.14 mm/s, and the quadrupole splitting was a large 4.49 mm/s, indicative of a high-spin iron(II) center in a distorted coordination environment. tandfonline.com For a tentative six-coordinate complex with 2,7-dimethyl-1,8-naphthyridine, the parameters were different, highlighting the sensitivity of the technique to the ligand environment. tandfonline.com

An iron complex of this compound would be expected to exhibit Mössbauer parameters that reflect the coordination number, the spin state of the iron, and the electronic influence of the bromo and methyl substituents on the naphthyridine ligand.

Table 2: Mössbauer Parameters for Representative Iron(II) Naphthyridine Complexes at 77 K

| Complex | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔEQ) (mm/s) | Proposed Coordination | Reference |

|---|---|---|---|---|

| Fe(napy)42 | +1.14 | 4.49 | Eight-coordinate | tandfonline.com |

| Fe(napy)4(H2O)42·xH2O | +1.35 | 3.27 | - | tandfonline.com |

This table presents data for iron(II) complexes with related naphthyridine ligands to illustrate the expected range of Mössbauer parameters. napy is 1,8-naphthyridine and dmnapy is 2,7-dimethyl-1,8-naphthyridine.

Computational Chemistry and Theoretical Investigations of 3 Bromo 4 Methyl 1,5 Naphthyridine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for investigating the properties of molecular systems. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate prediction of various molecular attributes, providing insights that are often complementary to experimental data. For the 3-Bromo-4-methyl-1,5-naphthyridine system, DFT calculations are instrumental in elucidating its fundamental chemical nature.

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of a molecule is typically the determination of its most stable three-dimensional structure. Geometry optimization calculations using DFT, often with functionals like B3LYP and a suitable basis set such as 6-311G(d,p), are employed to locate the minimum energy conformation of this compound. researchgate.net

The introduction of a methyl group at the C4 position and a bromine atom at the C3 position of the 1,5-naphthyridine (B1222797) core induces specific steric and electronic effects that dictate the molecule's preferred geometry. The planarity of the naphthyridine ring system is largely maintained, though minor deviations can occur due to the presence of the substituents. The bond lengths and angles around the substitution sites will be adjusted to accommodate the steric bulk of the methyl and bromo groups. For instance, the C-Br bond length is a key parameter, as are the bond angles involving the substituted carbon atoms.

Conformational analysis, particularly concerning the orientation of the methyl group, is also a crucial aspect. While rotation around the C-C bond of the methyl group is generally facile, identifying the lowest energy rotamer is important for subsequent electronic structure calculations. The interaction between the methyl hydrogens and the adjacent bromine atom and nitrogen atom of the pyridine (B92270) ring will influence the rotational barrier and the preferred conformation.

Table 1: Predicted Geometrical Parameters for this compound (Exemplary Data)

| Parameter | Predicted Value |

| C3-Br Bond Length | ~1.90 Å |

| C4-C(methyl) Bond Length | ~1.51 Å |

| C3-C4-N5 Bond Angle | ~121° |

| Dihedral Angle (Br-C3-C4-C(methyl)) | ~0° or ~180° (depending on steric hindrance) |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar molecular fragments. Actual values would be derived from specific DFT calculations.

Electronic Structure Analysis (Molecular Orbitals, Charge Distribution, Electrostatic Potential)

Understanding the electronic landscape of this compound is key to predicting its reactivity and intermolecular interactions. DFT calculations provide a wealth of information regarding the molecule's electronic structure.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and electronic excitability. For this compound, the HOMO is expected to be distributed primarily over the electron-rich naphthyridine ring, while the LUMO will also be located on the ring system. The presence of the bromine atom, an electron-withdrawing group, is expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted 1,5-naphthyridine. mdpi.com The methyl group, being a weak electron-donating group, will have a counteracting but less pronounced effect.

Charge Distribution: The distribution of electron density within the molecule can be analyzed through various charge partitioning schemes, such as Mulliken or Natural Population Analysis (NPA). This analysis reveals the partial atomic charges on each atom, highlighting the polar nature of certain bonds. The nitrogen atoms in the 1,5-naphthyridine ring are expected to carry a significant negative charge due to their high electronegativity. The bromine atom will also be electronegative, while the carbon atom to which it is attached (C3) will be more electropositive.

Electrostatic Potential (ESP): The molecular electrostatic potential map provides a visual representation of the charge distribution around the molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the areas around the nitrogen atoms are expected to be the most negative, making them potential sites for protonation or coordination to metal ions. A region of positive potential, known as a σ-hole, may exist on the bromine atom along the extension of the C-Br bond.

Prediction of Spectroscopic Parameters

DFT calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). ias.ac.in The calculated excitation energies and oscillator strengths can help in the assignment of experimentally observed absorption bands, which typically correspond to π→π* transitions within the aromatic system. ias.ac.in

Vibrational frequencies (IR and Raman) can also be computed. The calculated frequencies and intensities can aid in the interpretation of experimental vibrational spectra, allowing for the assignment of specific vibrational modes to particular functional groups and skeletal vibrations within the molecule.

Application of Quantum Chemical Descriptors for Reactivity Profiling

A range of quantum chemical descriptors derived from DFT calculations can be used to create a reactivity profile for this compound. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions.

Table 2: Key Quantum Chemical Descriptors and Their Significance (Exemplary Data)

| Descriptor | Definition | Significance for this compound |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to accept electrons. |

Note: The values for these descriptors would be calculated from the HOMO and LUMO energies obtained from DFT calculations.

The electrophilicity index, for example, can indicate the molecule's susceptibility to attack by nucleophiles. The presence of the electron-withdrawing bromine atom is expected to increase the electrophilicity of the naphthyridine ring.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) play a crucial role in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. NCI analysis is a computational technique that allows for the visualization and characterization of weak interactions, such as van der Waals forces, hydrogen bonds, and halogen bonds.

For this compound, NCI analysis can reveal potential intermolecular interactions in the solid state or in solution. The bromine atom can participate in halogen bonding, where it acts as an electrophilic "σ-hole" donor to a nucleophilic region on an adjacent molecule. The nitrogen atoms can act as hydrogen bond acceptors, and the aromatic rings can engage in π-π stacking interactions. The NCI plot visually represents these interactions as colored isosurfaces, with the color indicating the type and strength of the interaction.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.denumberanalytics.com It transforms the complex, delocalized molecular orbitals into a set of localized "natural" bond orbitals that correspond to the familiar Lewis structure concepts of bonds and lone pairs.

For this compound, NBO analysis can quantify the hybridization of the atomic orbitals involved in bonding. For example, it can describe the spx character of the carbon and nitrogen atoms in the naphthyridine ring.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Investigations

While specific Electron Localization Function (ELF) and Localized Orbital Locator (LOL) analyses for this compound are not extensively documented in publicly available literature, the principles of these computational tools provide a framework for understanding its electronic structure. ELF and LOL are powerful quantum chemical methods used to visualize and analyze chemical bonding in molecular systems. wikipedia.orgpku.edu.cn

The Electron Localization Function (ELF) is a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org It provides a chemically intuitive picture of electron localization, distinguishing between core and valence electrons, and identifying covalent bonds and lone pairs. wikipedia.org For a molecule like this compound, an ELF analysis would be expected to reveal key features of its electronic arrangement.

Localized Orbital Locator (LOL) , on the other hand, characterizes bonding patterns based on the local kinetic energy of electrons. researchgate.net It offers a complementary perspective to ELF, also enabling the differentiation of various bond types, including covalent, ionic, and van der Waals interactions. researchgate.net

Expected Insights from ELF and LOL Analysis of this compound:

| Feature | Expected Observation in ELF/LOL Analysis |

| Nitrogen Lone Pairs | High localization values on the nitrogen atoms of the 1,5-naphthyridine core, indicating the presence of lone pair electrons. These lone pairs are crucial to the molecule's basicity and its ability to act as a ligand. mdpi.comnih.gov |

| Aromatic System | Delocalization of electrons across the fused pyridine rings, characteristic of its aromatic nature. The ELF and LOL analyses would show a delocalized basin of electrons above and below the plane of the rings. cdnsciencepub.com |

| C-Br Bond | A region of electron density corresponding to the covalent bond between the carbon at position 3 and the bromine atom. The electronegativity of bromine would likely polarize this bond. |

| C-C and C-H Bonds | Clear localization of electron density corresponding to the sigma bonds of the methyl group and the rest of the carbon framework. |

A topological analysis of the ELF can further quantify the nature of bonding by examining the populations of valence basins. researchgate.net For aromatic systems, the relative fluctuations of these basin populations can serve as an indicator of electron delocalization. cdnsciencepub.com

Reaction Mechanism Elucidation through Computational Modeling

The general mechanism for an SNAr reaction on a bromo-substituted 1,5-naphthyridine would involve the following key steps, each of which can be modeled computationally:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the bromine atom. This leads to the formation of a high-energy intermediate, often referred to as a Meisenheimer complex.

Intermediate Stabilization: The negative charge of the intermediate is stabilized by the electron-withdrawing nitrogen atoms in the naphthyridine rings.

Leaving Group Departure: The bromide ion is expelled, and the aromaticity of the ring system is restored.

Computational Approaches to Studying Reaction Mechanisms:

| Computational Task | Description | Insights Gained |

| Reactant and Product Optimization | Calculation of the lowest energy geometries of the starting materials and products. | Provides the overall thermodynamics of the reaction (enthalpy and Gibbs free energy change). |

| Transition State Search | Locating the highest energy point along the reaction coordinate (the transition state structure). | Determines the activation energy of the reaction, which is related to the reaction rate. |

| Intrinsic Reaction Coordinate (IRC) Calculation | Mapping the reaction pathway from the transition state to the reactants and products. | Confirms that the found transition state connects the desired reactants and products and provides a detailed picture of the reaction mechanism. |

| Solvent Effects | Incorporating the influence of the solvent on the reaction energetics, often using implicit or explicit solvent models. | Provides a more realistic model of the reaction as it would occur in a laboratory setting. |

For instance, in the synthesis of various 1,5-naphthyridine derivatives, docking studies have been used to propose binding modes, which are then confirmed by experimental methods like X-ray crystallography. Current time information in Pasuruan, ID.nih.gov This highlights the predictive power of computational modeling in understanding molecular interactions that are fundamental to reaction outcomes.

Applications in Organic Synthesis and Materials Science

Utility as a Versatile Synthetic Intermediate in Organic Synthesis

The bromine atom at the 3-position of the 4-methyl-1,5-naphthyridine (B3057119) scaffold is the key to its synthetic versatility. This halogen serves as an excellent leaving group and a reactive site for various palladium-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures. These reactions allow for the precise introduction of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, transforming the relatively simple starting material into a diverse range of more complex derivatives.

Key cross-coupling reactions that leverage the reactivity of the bromo group include:

Suzuki-Miyaura Coupling: This reaction pairs the bromo-naphthyridine with an organoboron compound (like a boronic acid or ester) to form a new C-C bond. libretexts.orgharvard.eduorganic-chemistry.org This method is exceptionally robust and tolerant of many functional groups, making it ideal for synthesizing biaryl and heteroaryl compounds. For example, reacting 3-Bromo-4-methyl-1,5-naphthyridine with various arylboronic acids would yield 3-aryl-4-methyl-1,5-naphthyridine derivatives.

Sonogashira Coupling: This reaction forms a C-C bond between the bromo-naphthyridine and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org It is a powerful tool for creating alkynyl-substituted aromatic and heteroaromatic systems, which are important precursors for conjugated polymers and pharmaceutical compounds. libretexts.orgscirp.org Studies on analogous 3-bromopyridines have shown high efficiency in this transformation, suggesting similar reactivity for the 3-bromo-1,5-naphthyridine (B97392) core. scirp.orgscirp.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between the bromo-naphthyridine and an amine. wikipedia.orglibretexts.org This is one of the most effective methods for synthesizing aryl and heteroaryl amines. wikipedia.org By selecting different primary or secondary amines, a wide variety of 3-amino-4-methyl-1,5-naphthyridine derivatives can be accessed, which are valuable scaffolds in medicinal chemistry and ligand design. nih.gov

The products of these coupling reactions serve as crucial intermediates for more elaborate synthetic targets, including pharmacologically active molecules and functional materials.

Design and Synthesis of Naphthyridine-Based Ligands for Catalysis

The 1,5-naphthyridine (B1222797) framework is an excellent scaffold for designing ligands used in metal-catalyzed reactions. The two nitrogen atoms can act as a "pincer" to coordinate with a metal center, influencing its catalytic activity and selectivity. By using this compound as a starting material, chemists can employ the cross-coupling reactions mentioned above to attach other coordinating groups (such as phosphines, pyridines, or other heterocycles) and create highly tailored ligands.

Homogeneous catalysis occurs when the catalyst and reactants are in the same phase, typically a liquid solution. unimib.it Naphthyridine-based ligands, synthesized from precursors like this compound, can form soluble complexes with transition metals such as palladium, rhodium, ruthenium, and copper. chemicalbook.com These complexes have shown efficacy in a variety of transformations. libretexts.org

For instance, a ligand synthesized via Suzuki coupling could feature a phosphine (B1218219) group attached at the 3-position. This phosphine-naphthyridine ligand could then coordinate with a palladium precursor to form a homogeneous catalyst for other cross-coupling reactions. The electronic properties of the naphthyridine ring and the steric bulk of the substituents can be fine-tuned to optimize the catalyst's performance for a specific reaction.

Table 1: Examples of Cross-Coupling Reactions for Ligand Synthesis

| Reaction Type | Reactants | Catalyst System (Example) | Product Type |

| Suzuki Coupling | This compound + Arylboronic Acid | Pd(OAc)₂, SPhos, K₃PO₄ | 3-Aryl-4-methyl-1,5-naphthyridine |

| Sonogashira Coupling | This compound + Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | 3-Alkynyl-4-methyl-1,5-naphthyridine |

| Buchwald-Hartwig Amination | This compound + Amine/Amide | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 3-Amino-4-methyl-1,5-naphthyridine |

In heterogeneous catalysis, the catalyst is in a different phase from the reactants. sigmaaldrich.com This offers significant advantages, such as easy separation and recycling of the catalyst. Naphthyridine-based ligands can be immobilized onto solid supports, such as polymers, silica, or nanoparticles, to create heterogeneous catalysts. sigmaaldrich.com

A ligand derived from this compound could be functionalized with a reactive group (e.g., a vinyl or siloxy group) that allows it to be grafted onto a solid surface. Once metalated, this supported ligand would function as a recyclable heterogeneous catalyst, combining the high selectivity of a molecular catalyst with the practical benefits of a solid-phase system.

Asymmetric catalysis is a powerful technique for synthesizing chiral molecules, where one enantiomer (a non-superimposable mirror image) is produced in excess. uni.lu This is critically important in the pharmaceutical industry, where often only one enantiomer of a drug is effective. This requires the use of chiral catalysts, which are typically metal complexes bearing chiral ligands. wikipedia.org

Novel chiral naphthyridine ligands can be synthesized from this compound. For example, a Buchwald-Hartwig amination with a chiral amine would introduce a stereocenter. Alternatively, a Suzuki coupling with a chiral, atropisomeric biaryl boronic acid could create a ligand with axial chirality. A novel class of chiral naphthyridine diimine (NDI) ligands has demonstrated significant utility in nickel-catalyzed asymmetric reactions, producing valuable alkylidenecyclopropanes with high enantioselectivity. nih.gov The synthesis of such sophisticated ligands can be envisioned starting from functionalized naphthyridine precursors.

Photoredox catalysis uses visible light to drive chemical reactions by generating highly reactive intermediates. nih.gov The catalysts are typically metal complexes or organic dyes that can absorb light and participate in single-electron transfer (SET) processes. scirp.orgfrontiersin.org Naphthyridine derivatives and their metal complexes are promising candidates for photoredox catalysis due to their rich photophysical properties.

By modifying the this compound core through cross-coupling reactions, its electronic and photophysical properties (such as absorption and emission wavelengths and excited-state lifetimes) can be systematically tuned. For example, extending the π-conjugated system via Sonogashira or Suzuki coupling can shift the absorption into the visible region, a key requirement for a photocatalyst. These tailored naphthyridine complexes could then be employed in a variety of light-driven transformations, offering a green and sustainable alternative to traditional methods. libretexts.org

Development of Advanced Materials

The same synthetic versatility that makes this compound a valuable precursor for ligands also allows for its use as a building block for advanced functional materials. The rigid, planar, and electron-deficient nature of the 1,5-naphthyridine ring system imparts useful electronic and photophysical properties.

A notable application is in the field of organic electronics. Research has shown that 1,5-naphthyridine derivatives can serve as multifunctional organic semiconductor materials. rsc.org In one study, 4,8-dibromo-1,5-naphthyridine (B11799114) was used in a Suzuki cross-coupling reaction to synthesize a series of 4,8-substituted derivatives. These materials were thermally stable and exhibited blue fluorescence. rsc.org Quantum chemical calculations and experimental measurements indicated that their HOMO and LUMO energy levels were suitable for use as both electron-transport and hole-transport materials in devices like Organic Light-Emitting Diodes (OLEDs). rsc.org

Similarly, this compound could be used to create polymers or oligomers with tailored optoelectronic properties through polymerization reactions that exploit the reactive bromo group. These materials could find applications as chemosensors, organic semiconductors, or components in dye-sensitized solar cells. chemicalbook.com

Organic Semiconductor Applications in Organic Electronic Devices (OFETs, OPDs, OPVs)

While specific studies focusing solely on this compound for Organic Field-Effect Transistors (OFETs), Organic Photodetectors (OPDs), and Organic Photovoltaics (OPVs) are not prevalent, the broader family of 1,5-naphthyridine derivatives has demonstrated considerable potential as versatile organic semiconductor materials. rsc.orgresearchgate.net Research into 4,8-substituted 1,5-naphthyridines highlights their promise as materials for blue-light emission, electron transport, and hole injection/transport in high-efficiency Organic Light-Emitting Diodes (OLEDs). rsc.orgresearchgate.net These compounds are noted for their thermal stability and possess electronic properties suitable for charge transport, including electron affinities between 2.38–2.72 eV and ionization potentials from 4.85–5.04 eV. rsc.orgresearchgate.net

Polymers that feature 2,6-disubstituted- rsc.orgtaylorfrancis.comnaphthyridine or 1,6-disubstituted-1H- rsc.orgtaylorfrancis.comnaphthyridine-2-one units have been specifically developed for use as organic semiconductors. google.com These polymers are designed for application in OPV and OPD devices, where they can serve as either the p-type (electron donor) or n-type (electron acceptor) semiconductor within the device's active layer. google.com The adaptability of the 1,5-naphthyridine structure enables the fine-tuning of its electronic characteristics through targeted chemical substitutions, establishing it as a valuable scaffold for creating new semiconducting materials. rsc.orgresearchgate.netgoogle.com